molecular formula C19H21NO3 B041963 (6aS,7S,9aR)-2,5,6,6a,7,8,9,9a-Octahydro-6a-methyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxylic Acid CAS No. 166896-66-8

(6aS,7S,9aR)-2,5,6,6a,7,8,9,9a-Octahydro-6a-methyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxylic Acid

Cat. No.: B041963
CAS No.: 166896-66-8
M. Wt: 311.4 g/mol
InChI Key: UCVHDXRNRVURFC-KHYOSLBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate is a complex organic compound with a unique structure that includes a fused indenoquinoline system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions, followed by methylation and oxidation steps to introduce the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and process intensification techniques to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: Substitution reactions can introduce new substituents into the molecule, allowing for the exploration of structure-activity relationships.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and appropriate catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.

    Biology: It may serve as a probe to study biological processes or as a lead compound for drug discovery efforts.

    Medicine: Potential therapeutic applications include its use as an anti-cancer agent, anti-inflammatory compound, or antimicrobial agent.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indenoquinoline derivatives, such as:

Uniqueness

The uniqueness of Methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

166896-66-8

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate

InChI

InChI=1S/C19H21NO3/c1-19-10-9-11-12(14(19)5-6-15(19)18(22)23-2)3-7-16-13(11)4-8-17(21)20-16/h3-4,7-8,14-15H,5-6,9-10H2,1-2H3,(H,20,21)/t14-,15+,19-/m0/s1

InChI Key

UCVHDXRNRVURFC-KHYOSLBOSA-N

Isomeric SMILES

C[C@]12CCC3=C([C@@H]1CC[C@@H]2C(=O)OC)C=CC4=C3C=CC(=O)N4

SMILES

CC12CCC3=C(C1CCC2C(=O)OC)C=CC4=C3C=CC(=O)N4

Canonical SMILES

CC12CCC3=C(C1CCC2C(=O)OC)C=CC4=C3C=CC(=O)N4

Synonyms

[6aS-(6aα,7α,9aβ)]-2,5,6,6a,7,8,9,9a-Octahydro-6a-methyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxylic Acid Methyl Ester;  (17β)-3-Oxo-4-azaestra-1,5,7,9-tetraene-17-carboxylic Acid Methyl Ester; 

Origin of Product

United States

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